molecular formula C12H20O5 B1404242 Diisopropyl 3-hydroxycyclobutane-1,1-dicarboxylate CAS No. 869109-31-9

Diisopropyl 3-hydroxycyclobutane-1,1-dicarboxylate

Cat. No.: B1404242
CAS No.: 869109-31-9
M. Wt: 244.28 g/mol
InChI Key: KGJGEGCBWIXNRP-UHFFFAOYSA-N
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Description

Diisopropyl 3-hydroxycyclobutane-1,1-dicarboxylate is a chemical compound with the molecular formula C12H20O5. It is known for its unique structure, which includes a cyclobutane ring substituted with hydroxy and diisopropyl ester groups. This compound is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diisopropyl 3-hydroxycyclobutane-1,1-dicarboxylate typically involves the reaction of cyclobutanone with diisopropyl malonate in the presence of a base such as sodium methoxide. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Diisopropyl 3-hydroxycyclobutane-1,1-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The ester groups can be reduced to alcohols.

    Substitution: The ester groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: The major product is the corresponding ketone.

    Reduction: The major products are the corresponding alcohols.

    Substitution: The major products are the substituted esters or amides.

Scientific Research Applications

Diisopropyl 3-hydroxycyclobutane-1,1-dicarboxylate is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and protein-ligand interactions.

    Medicine: Potential use in the development of pharmaceuticals due to its unique structure.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Diisopropyl 3-hydroxycyclobutane-1,1-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

  • Diisopropyl 3-ethylpyrrolo(2,1-a)phthalazine-1,2-dicarboxylate
  • Diisopropyl 3-methylpyrrolo(2,1-a)isoquinoline-1,2,3-tricarboxylate
  • Diisopropyl 3-(4-methylbenzoyl)pyrrolo(2,1-a)isoquinoline-1,2-dicarboxylate

Uniqueness

Diisopropyl 3-hydroxycyclobutane-1,1-dicarboxylate is unique due to its cyclobutane ring structure, which imparts distinct chemical properties compared to other similar compounds

Properties

IUPAC Name

dipropan-2-yl 3-hydroxycyclobutane-1,1-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O5/c1-7(2)16-10(14)12(5-9(13)6-12)11(15)17-8(3)4/h7-9,13H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGJGEGCBWIXNRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)C1(CC(C1)O)C(=O)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201182944
Record name 1,1-Bis(1-methylethyl) 3-hydroxy-1,1-cyclobutanedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201182944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

869109-31-9
Record name 1,1-Bis(1-methylethyl) 3-hydroxy-1,1-cyclobutanedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=869109-31-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Bis(1-methylethyl) 3-hydroxy-1,1-cyclobutanedicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201182944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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